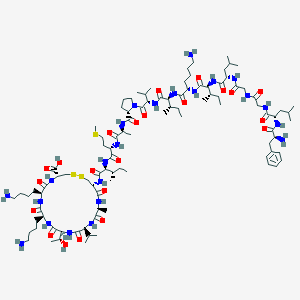

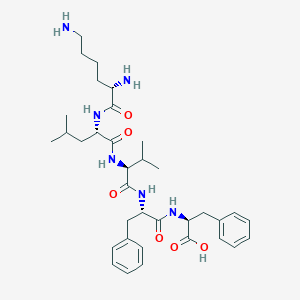

h-赖-亮-缬-苯-苯-OH

描述

The peptide sequence h-Lys-Leu-Val-Phe-Phe-OH, also known as KLVFF, is a fragment of the Aβ40 polypeptide and is a well-studied model for amyloid protein formation . It is also known as β-Amyloid (16-20) and has been used in the formation of supramolecular hydrogel biomaterials .

Synthesis Analysis

The synthesis of peptides like KLVFF can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The exact synthesis process for KLVFF is not specified in the retrieved papers.Molecular Structure Analysis

The structure of KLVFF and similar peptides is determined by the self-assembly of the peptide sequences. For example, the uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials . The exact molecular structure of KLVFF is not specified in the retrieved papers.Chemical Reactions Analysis

The chemical reactions involving KLVFF are primarily related to its ability to self-assemble into various structures. For instance, the uncapped tripeptide D Phe-Phe-Leu can self-assemble to yield supramolecular hydrogel biomaterials . The exact chemical reactions involving KLVFF are not specified in the retrieved papers.科学研究应用

肽的合成和应用

- 氨基酸酯的合成和性质,包括那些与 h-赖-亮-缬-苯-苯-OH 具有相似成分的氨基酸酯,已得到广泛的研究。例如,Cho 和 Haynes (1985) 探索了甲硝唑氨基酸酯的血清催化水解,揭示了此类化合物中酯键的化学不稳定性(Cho & Haynes, 1985)。

受体结合研究

- Navolotskaya 等人 (2001) 的研究表明,包括 h-缬-赖-甘-苯-酪-OH 等片段在内的合成肽与 T 淋巴细胞上的 β-内啡肽非阿片受体结合,表明潜在的免疫学应用(Navolotskaya 等,2001)。

酶抑制研究

- 含有与 h-赖-亮-缬-苯-苯-OH 相似的氨基酸序列的肽已被用于研究酶抑制。Mito 等人 (1996) 从猪血红蛋白中分离出肽,证明它们具有作为血管紧张素 I 转换酶抑制剂的潜力(Mito 等,1996)。

蛋白质和肽的裂解

- Krystek 等人 (2009) 关于碱性氧化汞氰化物裂解甘氨酸残基处的肽的研究表明,具有 h-赖-亮-缬-苯-苯-OH 等组成的肽可用于研究肽键的稳定性和反应性(Krystek 等,2009)。

免疫学方法

- Bednarek 等人 (1991) 对可溶性肽在免疫学方法中的应用的研究表明,h-赖-亮-缬-苯-苯-OH 等肽在免疫学检测中靶细胞的致敏中具有应用(Bednarek 等,1991)。

未来方向

The future directions for research on KLVFF and similar peptides are likely to involve further exploration of their self-assembly properties and potential applications in nanomedicine. For instance, molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICITCLFXRGKJW-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

h-Lys-leu-val-phe-phe-oh | |

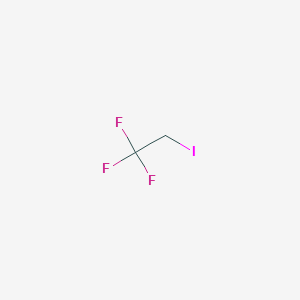

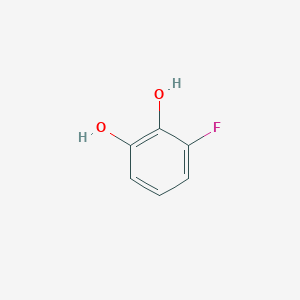

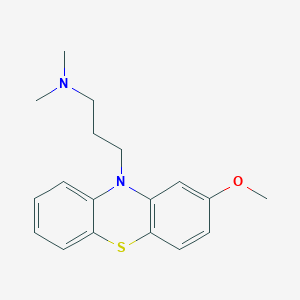

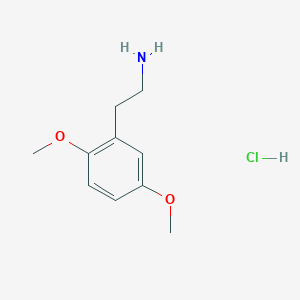

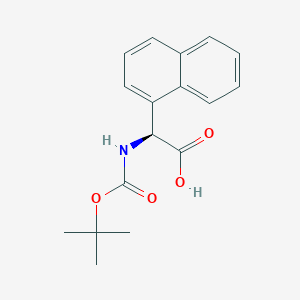

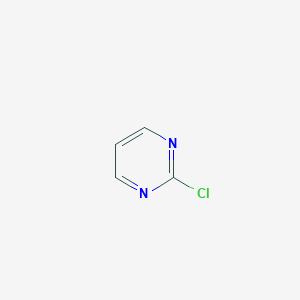

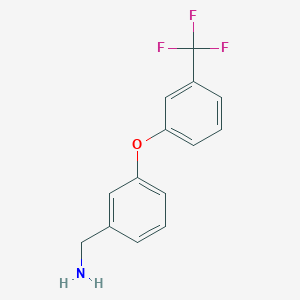

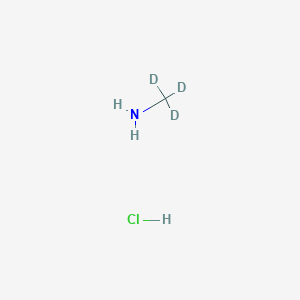

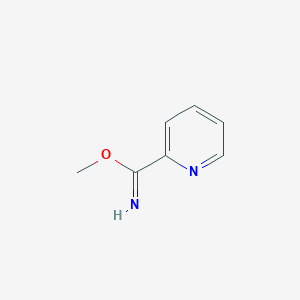

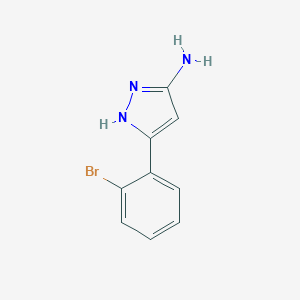

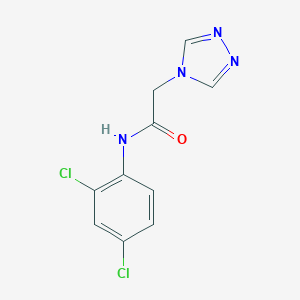

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。